5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde
CAS No.: 1133874-06-2
Cat. No.: VC2886052
Molecular Formula: C16H12O2S2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
![5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde - 1133874-06-2](/images/structure/VC2886052.png)
Specification
CAS No. | 1133874-06-2 |
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Molecular Formula | C16H12O2S2 |
Molecular Weight | 300.4 g/mol |
IUPAC Name | 5-[5-(4-methoxyphenyl)thiophen-2-yl]thiophene-2-carbaldehyde |
Standard InChI | InChI=1S/C16H12O2S2/c1-18-12-4-2-11(3-5-12)14-8-9-16(20-14)15-7-6-13(10-17)19-15/h2-10H,1H3 |
Standard InChI Key | GKPSACHHYYXJPK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C=O |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C=O |
Introduction
5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde is a synthetic organic compound belonging to the class of bithiophene derivatives. These compounds are known for their diverse applications in materials science, medicinal chemistry, and biological research. Its molecular formula is , with a molecular weight of 300.4 g/mol. The compound features a bithiophene core substituted with a methoxyphenyl group and an aldehyde functional group.
Enzyme Interaction
The compound targets 15-lipoxygenase (ALOX15), an enzyme involved in lipid metabolism and inflammation:
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Mode of Action: It inhibits ALOX15 by interacting with its active site in a substrate-specific manner.
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Pathways Affected: This inhibition alters the production of linoleic acid and arachidonic acid metabolites, which are key mediators in inflammatory and oxidative stress pathways.
Antiproliferative Effects
Studies indicate potential anticancer properties:
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In vitro experiments show that it inhibits the growth of non-small cell lung cancer and breast cancer cells by interfering with cellular signaling pathways.
Antimicrobial Activity
Bithiophene derivatives generally exhibit antimicrobial activity. While specific data on this compound is limited, similar derivatives demonstrate antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Applications
Research Uses:
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Medicinal Chemistry: The compound's ability to inhibit ALOX15 makes it a candidate for anti-inflammatory and anticancer drug development.
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Materials Science: Bithiophene derivatives are often used in organic electronics due to their conjugated systems.
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Biochemical Studies: Its functional groups make it suitable for studying enzyme interactions and developing enzyme inhibitors.
Experimental Observations
Synthesis:
The compound can be synthesized through standard organic reactions involving thiophene derivatives and aromatic aldehydes. Specific methodologies may involve:
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Electrophilic substitution reactions on bithiophene cores.
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Functionalization using methoxybenzaldehydes.
Spectroscopic Data:
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NMR Spectroscopy: Signals corresponding to aromatic protons, methoxy groups, and aldehydic hydrogen provide structural confirmation.
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IR Spectroscopy: Characteristic C=O stretching (~1700 cm) and C=C aromatic stretches (~1600 cm) are observed.
Challenges and Limitations
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Stability: The aldehyde group may undergo oxidation or polymerization under certain conditions.
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Bioavailability: Like many synthetic compounds, solubility in aqueous environments may limit its bioavailability.
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